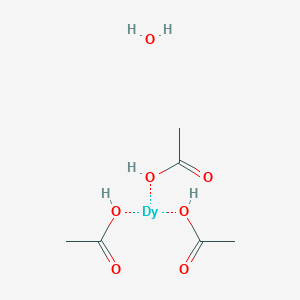![molecular formula C12H14N2O4 B3123111 4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid CAS No. 304481-79-6](/img/structure/B3123111.png)
4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid, or MBHOB, is a synthetic organic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water, ethanol, and methanol and is used as a reagent in various organic syntheses. MBHOB is mainly used in studies involving biochemistry and physiology, as it has a number of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MBHOB is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBHOB increases the levels of acetylcholine in the body, which can lead to a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MBHOB are not fully understood. However, it is believed to have a number of effects, including the inhibition of the enzyme acetylcholinesterase, the stimulation of the release of the neurotransmitter acetylcholine, the inhibition of the enzyme monoamine oxidase, the stimulation of the release of the neurotransmitter serotonin, and the inhibition of the enzyme cyclooxygenase. These effects can lead to a variety of biochemical and physiological changes in the body, including increased alertness, increased focus, increased energy, increased appetite, increased libido, and increased motor coordination.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MBHOB in laboratory experiments is that it is relatively easy to synthesize and is relatively stable when stored. It is also relatively inexpensive compared to other reagents. However, there are some limitations to using MBHOB in laboratory experiments. It is not very soluble in water, so it is not suitable for experiments involving aqueous solutions. In addition, it is not very stable when exposed to light or heat, so it must be stored in a cool, dark place.
Orientations Futures
The future directions for MBHOB are numerous. One potential future direction is to explore the effects of MBHOB on various hormones and neurotransmitters. Another potential future direction is to explore the effects of MBHOB on various diseases, such as Alzheimer’s disease, Parkinson’s disease, and depression. In addition, further research could be done to explore the potential therapeutic applications of MBHOB, such as the treatment of various neurological disorders. Finally, further research could be done to explore the potential toxicological effects of MBHOB, as well as the potential adverse effects of long-term exposure to MBHOB.
Applications De Recherche Scientifique
MBHOB is mainly used in studies involving biochemistry and physiology, as it has a number of biochemical and physiological effects. It has been used in studies of the effects of various drugs on the central nervous system, as well as studies of the mechanisms of action of various drugs. It has also been used in studies of the effects of various hormones on the body, as well as studies of the mechanisms of action of various hormones. In addition, it has been used in studies of the effects of various toxins on the body, as well as studies of the mechanisms of action of various toxins.
Propriétés
IUPAC Name |
4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-4-2-3-5-9(8)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNODSTDLPDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123031.png)
![4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B3123038.png)
![1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B3123045.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)
![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)

![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(3-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123116.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)